molecular formula C17H23N3O4 B2560544 N-(tert-butyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide CAS No. 899754-96-2

N-(tert-butyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide

Cat. No.: B2560544
CAS No.: 899754-96-2
M. Wt: 333.388
InChI Key: HKMKXOTVUTYEPQ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.388. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectroscopic Analysis

  • A novel compound, structurally similar to N-(tert-butyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide, namely N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was synthesized and characterized. Multinuclear ((1)H, (13)C and (31)P) NMR and FTIR spectroscopy techniques were used for characterization. The crystal structure features intermolecular hydrogen bonding forming a centrosymmetric hexameric chain. This research highlights the potential applications of similar compounds in the field of crystallography and molecular spectroscopy (Gholivand et al., 2009).

Hydrogen Bonding in Proton-Transfer Compounds

  • The study of hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids presents insights into the hydrogen-bonded structures formed by similar compounds. This research could be relevant for understanding the molecular interactions and assembly in systems involving this compound (Smith & Wermuth, 2010).

Biological Activity Studies

  • The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for the synthesis of biologically active benzimidazole compounds, reveals the potential of this compound derivatives in the development of new pharmaceuticals (Liu Ya-hu, 2010).

Crystallography and Molecular Architecture

  • Studies on the synthesis, characterization, X-ray diffraction, and biological evaluation of derivatives of similar compounds provide valuable information on their crystal structure and molecular architecture. Such research can guide the synthesis of new compounds with desired physical and chemical properties for various scientific applications (Sanjeevarayappa et al., 2015).

Synthesis of Derivatives for Drug Development

  • Research on the synthesis and biological evaluation of derivatives related to this compound, such as Cinitapride related benzimidazole derivatives, underlines the importance of such compounds in drug discovery and development, particularly as potential prokinetic agents (Srinivasulu et al., 2005).

Properties

IUPAC Name

N-tert-butyl-N-(3-nitrobenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-17(2,3)19(16(22)18-10-5-4-6-11-18)15(21)13-8-7-9-14(12-13)20(23)24/h7-9,12H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMKXOTVUTYEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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